3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is a chemical compound with the molecular formula C9H6ClNOS·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride, also known as EN300-27699017, are currently under investigation. The compound belongs to the class of thiazoles, which are known to interact with a variety of biological targets . Thiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole compounds have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of EN300-27699017, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Thiazole derivatives, in general, have been found to exhibit a wide range of pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of EN300-27699017’s action are currently under investigation. Based on the known activities of thiazole derivatives, it can be speculated that EN300-27699017 may exert a variety of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is a key structural feature that allows it to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Cellular Effects
This compound can have diverse effects on cells. These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , potentially leading to various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities.
Properties
IUPAC Name |
3-(2-chloro-1,3-thiazol-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKXMHADOUSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.